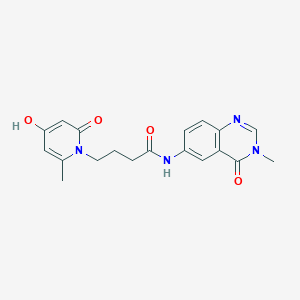![molecular formula C15H24N4O B12172419 N-[(1-ethyl-2-pyrrolidinyl)methyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B12172419.png)
N-[(1-ethyl-2-pyrrolidinyl)methyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-ethyl-2-pyrrolidinyl)methyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
The synthesis of N-[(1-ethyl-2-pyrrolidinyl)methyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide involves several steps. One common method includes the reaction of 1-ethyl-2-pyrrolidinylmethanamine with 4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid under specific conditions . The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
For industrial production, the process may be scaled up with optimized reaction conditions to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
化学反応の分析
N-[(1-ethyl-2-pyrrolidinyl)methyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out under anhydrous conditions to prevent side reactions .
科学的研究の応用
作用機序
The mechanism of action of N-[(1-ethyl-2-pyrrolidinyl)methyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
類似化合物との比較
N-[(1-ethyl-2-pyrrolidinyl)methyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide can be compared with other indazole derivatives such as:
Sulpiride: A dopamine receptor antagonist used in the treatment of psychiatric disorders.
Raclopride: Another dopamine receptor antagonist used in neuroimaging studies.
FLB 457: A high-affinity antagonist for D2/D3 receptors used in positron emission tomography (PET) studies.
These compounds share structural similarities but differ in their specific biological activities and applications. This compound stands out due to its unique combination of chemical properties and potential therapeutic applications .
特性
分子式 |
C15H24N4O |
|---|---|
分子量 |
276.38 g/mol |
IUPAC名 |
N-[(1-ethylpyrrolidin-2-yl)methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C15H24N4O/c1-2-19-9-5-6-11(19)10-16-15(20)14-12-7-3-4-8-13(12)17-18-14/h11H,2-10H2,1H3,(H,16,20)(H,17,18) |
InChIキー |
LYZHYOWXVLZHPW-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCC1CNC(=O)C2=NNC3=C2CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12172360.png)
![(4E)-4-{[(4-bromophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12172367.png)
![6-Methyl-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12172368.png)
![(3E)-5-bromo-3-{(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B12172380.png)
![5-fluoro-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide](/img/structure/B12172388.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B12172389.png)
![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one](/img/structure/B12172396.png)
![N-(pyridin-2-ylmethyl)-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B12172411.png)
![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide](/img/structure/B12172442.png)
![1-benzyl-N-{2-[(cyclopropylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B12172448.png)
![1-[4-(1-Adamantyl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol](/img/structure/B12172449.png)
